

3,4-Dibromophenol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dibromophenol**

Cat. No.: **B166983**

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dibromophenol**: Chemical Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of **3,4-dibromophenol**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in halogenated phenolic compounds.

Chemical Structure and Identifiers

3,4-Dibromophenol is an organic aromatic compound characterized by a phenol ring substituted with two bromine atoms at the 3 and 4 positions.

Chemical Structure:

Identifiers:

Identifier	Value
IUPAC Name	3,4-dibromophenol [1] [2]
CAS Number	615-56-5 [1] [3]
Molecular Formula	C6H4Br2O [1] [2] [3]
Canonical SMILES	C1=CC(=C(C=C1O)Br)Br [1]
InChI Key	KYZSNVXYOQKZAK-UHFFFAOYSA-N [1] [3]

Physicochemical Properties

The physicochemical properties of **3,4-dibromophenol** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

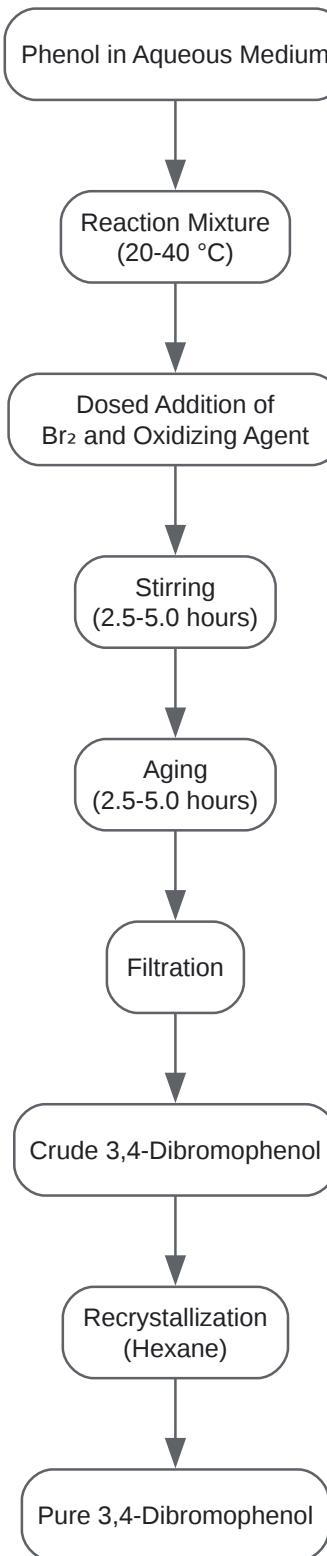
Property	Value
Molecular Weight	251.90 g/mol [1] [2]
Appearance	White solid [4]
Melting Point	94 °C [5]
Boiling Point	286.3 °C at 760 mmHg [4] [6]
Density	2.095 g/cm³ [4] [6]
pKa (Predicted)	8.43 ± 0.18 [7]
LogP	3.32 [3]
Solubility	Soluble in polar organic solvents like ethanol, ether, and benzene; slightly soluble in carbon tetrachloride; limited solubility in water. [8]

Synthesis and Purification

The synthesis of **3,4-dibromophenol** can be achieved through the electrophilic bromination of a suitable phenol precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3,4-Dibromophenol

This protocol describes a method for the dibromination of phenol. The reaction conditions can be optimized to favor the formation of the 3,4-isomer.


Materials:

- Phenol
- Molecular Bromine (Br_2)
- Sodium hypochlorite (16-25% aqueous solution) or Hydrogen Peroxide (25-30% aqueous solution)
- Water
- Hexane (for recrystallization)

Procedure:

- In a reaction vessel, dissolve phenol in an aqueous medium.
- Cool the mixture to a temperature between 20-40 °C.
- Over a period of 0.5-1 hour, add a dosed supply of molecular bromine and the oxidizing agent (sodium hypochlorite or hydrogen peroxide) to the reaction mixture. The molar ratio of phenol to bromine to the oxidizing agent should be approximately 1:1:1.^[4]
- Stir the reaction mixture for 2.5-5.0 hours at 20-40 °C.^[4]
- After the reaction is complete, allow the reaction mass to age for an additional 2.5-5.0 hours.
^[4]
- Isolate the crude product by filtration.
- Purify the crude **3,4-dibromophenol** by recrystallization from a suitable solvent such as hexane.

Synthesis Workflow for 3,4-Dibromophenol

[Click to download full resolution via product page](#)

A flowchart of the synthesis and purification process for **3,4-dibromophenol**.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of **3,4-dibromophenol**.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4-dibromophenol** is expected to show characteristic absorption bands for the hydroxyl group and the substituted benzene ring.

- O-H Stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group.
- C-O Stretch: A peak around 1200 cm^{-1} corresponds to the C-O stretching vibration.
- Aromatic C-H Stretch: Signals above 3000 cm^{-1} are attributed to the aromatic C-H stretching.
- Aromatic C=C Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region are due to the carbon-carbon double bond stretching in the aromatic ring.
- C-Br Stretch: The carbon-bromine stretching vibrations are typically observed in the fingerprint region, below 1000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **3,4-dibromophenol** would display signals corresponding to the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the bromine and hydroxyl substituents. The expected signals are:

- A doublet for the proton at C2.
- A doublet of doublets for the proton at C6.
- A doublet for the proton at C5.
- A broad singlet for the hydroxyl proton, which can be exchanged with D_2O .

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the benzene ring, as they are in different chemical environments. The carbons attached to the electronegative bromine and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of **3,4-dibromophenol**.

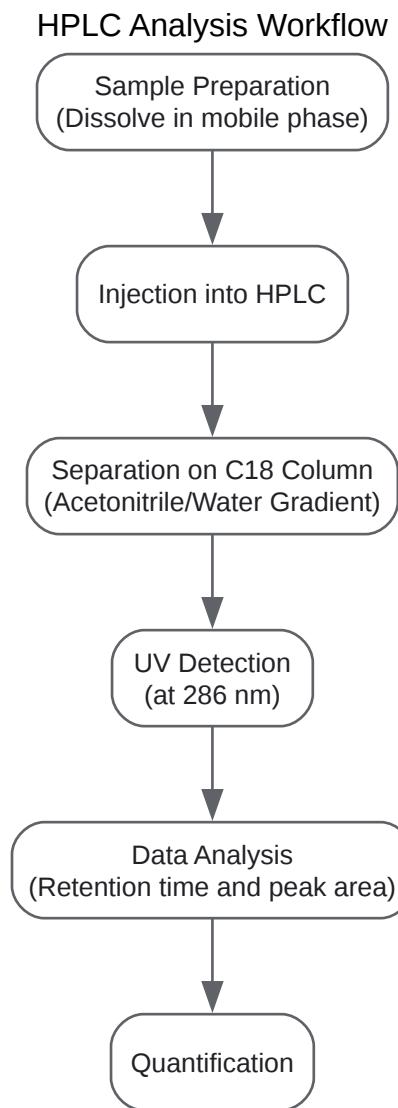
Experimental Protocol: HPLC Analysis

Instrumentation:

- HPLC system with a UV detector.
- Reverse-phase C18 column (e.g., Lichrospher 100 RP-18).[\[9\]](#)

Mobile Phase:

- A gradient of acetonitrile and water is commonly used.[\[9\]](#)
- For mass spectrometry detection, a modifier like formic acid can be added.


Detection:

- UV detection at a wavelength of approximately 286 nm.[\[9\]](#)

Procedure:

- Prepare standard solutions of **3,4-dibromophenol** in a suitable solvent (e.g., acetonitrile).
- Prepare the sample solution by dissolving the test substance in the mobile phase or a compatible solvent.
- Inject the standard and sample solutions into the HPLC system.
- Run the analysis using a suitable gradient program to achieve separation.

- Identify and quantify **3,4-dibromophenol** by comparing the retention time and peak area with those of the standard.

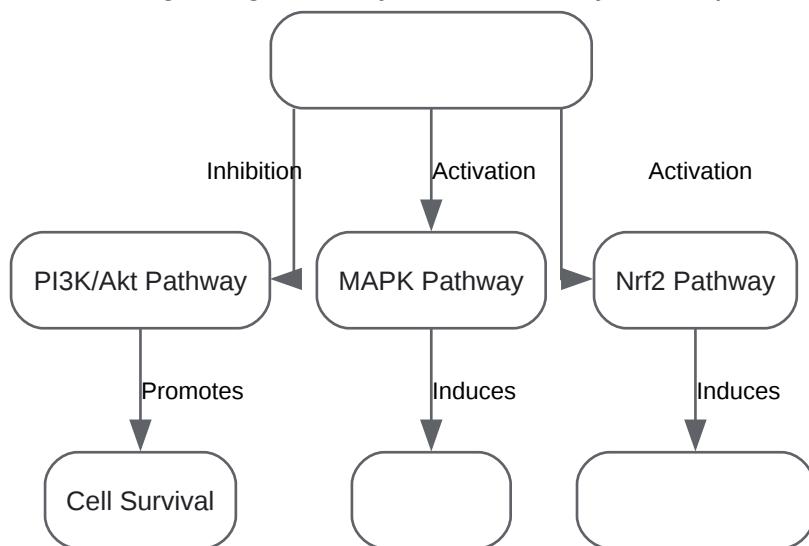
[Click to download full resolution via product page](#)

A workflow diagram for the HPLC analysis of **3,4-dibromophenol**.

Biological Activity and Signaling Pathways

Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While specific studies on the signaling pathways modulated by **3,4-dibromophenol** are limited, research on structurally related bromophenols provides insights into its potential mechanisms of action.

Antimicrobial Activity


Various bromophenol compounds have demonstrated activity against a spectrum of bacteria. For instance, some bromophenols have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity and Potential Signaling Pathways

Studies on other bromophenol derivatives suggest that they may induce apoptosis in cancer cells through the modulation of key signaling pathways.

- PI3K/Akt Pathway: Some novel bromophenol derivatives have been shown to deactivate the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival.[10]
- MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been observed, which can lead to the induction of apoptosis.[10]
- Nrf2-Mediated Oxidative Stress Response: Certain bromophenols have been found to protect cells from oxidative damage by activating the Nrf2 signaling pathway.[11]

Potential Signaling Pathways Modulated by Bromophenols

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 5. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. rubingroup.org [rubingroup.org]
- 11. 3,4-DIBROMOPHENOL | 615-56-5 [chemicalbook.com]
- To cite this document: BenchChem. [3,4-Dibromophenol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166983#3-4-dibromophenol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com